1-Bromo-2-(4-fluorophenethoxy)benzene
Description
1-Bromo-2-(4-fluorophenethoxy)benzene (CAS: 494772-45-1) is an aromatic bromo compound with the molecular formula C₁₄H₁₂BrFO and a molecular weight of 295.16 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at the 1-position and a 4-fluorophenethoxy group (-OCH₂CH₂-C₆H₄F) at the 2-position. The 4-fluorophenethoxy moiety introduces both electron-withdrawing (fluorine) and electron-donating (ethoxy) effects, influencing the compound’s reactivity and physical properties. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
Properties
IUPAC Name |
1-bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-13-3-1-2-4-14(13)17-10-9-11-5-7-12(16)8-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXRBQTEZPIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263594 | |
| Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-45-1 | |
| Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-fluorophenethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-fluorophenethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(4-fluorophenethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding benzene derivative.
Scientific Research Applications
1-Bromo-2-(4-fluorophenethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-bromo-2-(4-fluorophenethoxy)benzene with structurally analogous brominated aryl ethers and related derivatives, focusing on substituent effects, synthetic accessibility, and applications.
Positional Isomers: 1-Bromo-4-(4-fluorophenethoxy)benzene
- Structure : Bromine at the 1-position and 4-fluorophenethoxy group at the 4-position (CAS: 1226137-62-7) .
- Electronic Effects: The para-substituted isomer may exhibit weaker conjugation between the ethoxy group and the aromatic ring due to reduced proximity to the bromine atom. Synthetic Yield: Similar synthesis routes (e.g., Williamson etherification) yield both isomers, but purification challenges for ortho-substituted derivatives may lower yields .
Substituent Variations: 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
- Structure : Benzyloxy (-OCH₂-C₆H₄F) instead of phenethoxy (CAS: 494772-43-9) .
- Electronic Effects: The absence of an ethoxy spacer reduces electron-donating effects, making the compound less reactive toward nucleophilic substitutions. Applications: Preferable in reactions requiring moderate steric hindrance, such as controlled polymerization initiators .
Halogen and Alkoxy Modifications: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy (-OCF₃) group at the 1-position (CAS: 105529-58-6) .
- Comparison :
- Electron-Withdrawing Effects : The -OCF₃ group is significantly more electron-withdrawing than -OCH₂CH₂-C₆H₄F, directing electrophilic substitutions to meta positions.
- Thermal Stability : The trifluoromethoxy group enhances thermal stability, making this compound suitable for high-temperature reactions .
Steric and Electronic Comparisons: 1-Bromo-2-(difluoromethoxy)benzene
Bulky Substituents: 1-Bromo-2-(4-isopropoxybenzyl)benzene
- Structure : Isopropoxybenzyl group (CAS: 475161-25-2) .
- Comparison :
- Steric Hindrance : The bulky isopropoxy group reduces reaction rates in cross-couplings but improves regioselectivity in directed ortho-metalation.
- Applications : Used in synthesizing sterically hindered ligands for asymmetric catalysis .
Biological Activity
1-Bromo-2-(4-fluorophenethoxy)benzene, with the chemical formula C14H12BrFO and CAS number 494772-45-1, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C14H12BrFO
- Molecular Weight: 295.15 g/mol
- CAS Number: 494772-45-1
The compound features a bromine atom and a fluorine atom which may influence its biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study: A study investigating the effects of halogenated phenolic compounds on cancer cell lines demonstrated that such compounds can induce apoptosis in various cancer types, including breast and prostate cancers. The mechanism involved the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
This compound's structure suggests potential antimicrobial properties:
- Research Findings: Similar compounds have shown effectiveness against gram-positive bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of cell wall synthesis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Moderate in organic solvents |
| Bioavailability | Not extensively studied |
| Metabolism | Likely hepatic |
| Excretion | Primarily renal |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-Bromo-4-fluoro-2-methoxybenzene | Antimicrobial, Anticancer | Enzyme inhibition |
| 1-Fluoro-2-(4-hydroxyphenyl)benzene | Antioxidant | Free radical scavenging |
| 1-Chloro-2-(4-fluorophenyl)benzene | Cytotoxic to cancer cells | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
